tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate”, is known to be an intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors1.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “tert-butyl 4-(4-formylpiperidine-1-carboxylate” has been synthesized2. However, the specific synthesis process for “tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate” is not readily available. However, the molecular formula for a similar compound, “tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate”, is C16H22BrNO21.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate” are not readily available. However, a similar compound, “tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate”, has a molecular formula of C15H21BrN2O2, an average mass of 341.243 Da, and a monoisotopic mass of 340.078644 Da3.Scientific Research Applications
Synthesis of Piperidine Derivatives
The synthesis of various derivatives of piperidine compounds, including tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate, is an area of active research due to their relevance as intermediates in the synthesis of biologically active compounds. For instance, compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate have been synthesized through multi-step processes, showcasing their importance in medicinal chemistry and drug synthesis. These syntheses often involve steps like acylation, sulfonation, substitution, and nucleophilic substitution reactions, highlighting the chemical versatility and complexity of these compounds (Kong et al., 2016), (Wang et al., 2015).
X-ray Crystallography and Molecular Studies
Advanced techniques like X-ray crystallography and density functional theory (DFT) calculations are frequently used to analyze the molecular structure of piperidine derivatives. These techniques provide insights into the molecular packing, intermolecular interactions, and conformational dynamics of these compounds, which are crucial for understanding their chemical behavior and potential applications in various scientific fields (Yang et al., 2021), (Sanjeevarayappa et al., 2015).
Stereoselective Synthesis and Pharmaceutical Intermediates
Research also focuses on the stereoselective synthesis of piperidine derivatives, aiming to develop compounds with specific spatial arrangements which are vital for their activity in biological systems. These studies are geared towards creating potent intermediates for pharmaceutical applications, highlighting the significance of these compounds in drug discovery and development (Moskalenko & Boev, 2014), (Yamashita et al., 2015).
Safety And Hazards
The safety and hazards associated with “tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate” are not readily available. However, it’s worth noting that similar compounds have been placed under international control due to their use in the manufacture of fentanyl and its analogues4.
Future Directions
The future directions for the study and use of “tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate” are not readily available. However, similar compounds have been placed under international control, indicating a need for further research and regulation4.
properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfanylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2S/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)21-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAAIWOHGSKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471956 | |
Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |
CAS RN |
188527-03-9 | |
Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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